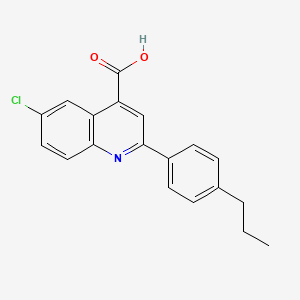

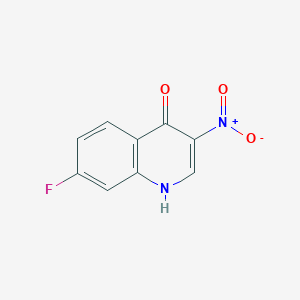

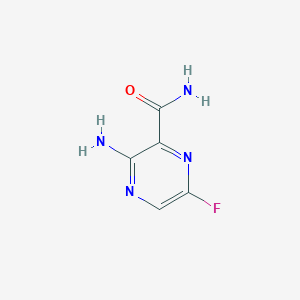

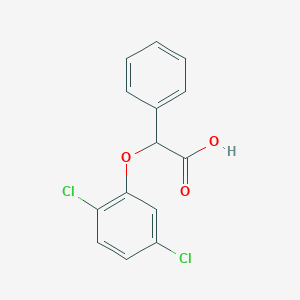

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Paper presents a general method for synthesizing a new class of quinoline derivatives, specifically (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids. This synthesis is achieved through a one-pot operation starting from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and various aromatic or heteroaromatic aldehydes. The process is noted for its simplicity, broad tolerance of substituents, and good yields. Although the exact compound of interest is not synthesized in this study, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is not directly analyzed in the provided papers. However, paper examines the hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids. These structures are characterized by short hydrogen bonds between the pyridine nitrogen atom and a carboxyl oxygen atom. While this does not give direct information about the molecular structure of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid, it does highlight the potential for hydrogen bonding in quinoline derivatives, which could be relevant for the compound's interactions and properties.

Chemical Reactions Analysis

The papers provided do not discuss specific chemical reactions involving 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid. However, the synthesis methods and the study of metal complexes in paper suggest that quinoline carboxylic acids can form complexes with transition metals. These complexes are polymeric and have a six-coordinate environment around the metal ion. This indicates that the compound of interest may also have the ability to form complexes with metals, which could be useful in various applications such as coloring materials or stabilizing agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid are not directly reported in the papers. Nonetheless, paper explores the performance of transition metal complexes of a related compound, 2-phenyl-4-quinoline carboxylic acid, as coloring materials for poly(vinyl chloride) and polystyrene. The complexes are studied using thermogravimetry and differential thermal analysis, indicating that thermal properties and stability are important considerations for these materials. This suggests that the compound of interest may also possess interesting thermal properties and potential applications in materials science.

科学的研究の応用

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives are acknowledged for their effectiveness as anticorrosive agents. These compounds exhibit substantial efficacy against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This characteristic is attributed to their high electron density, which facilitates the adsorption of quinoline derivatives containing polar substituents on metallic surfaces. The review by Verma, Quraishi, and Ebenso (2020) elaborates on the diverse quinoline-based compounds employed as anticorrosive materials, discussing their mechanisms and effectiveness in various environments (Verma, Quraishi, & Ebenso, 2020).

Quinoline Derivatives in Optoelectronics

Quinoline derivatives, particularly quinazolines, have been explored for their applications in optoelectronic materials. Lipunova et al. (2018) provide an extensive review of the synthesis and application of quinazoline derivatives in electronic devices, highlighting their role in luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems is emphasized for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This review underscores the electroluminescent properties of quinazoline derivatives as critical for the development of advanced optoelectronic materials (Lipunova et al., 2018).

Quinoline Derivatives for Green Chemistry Applications

The synthesis and applications of quinoline derivatives have also been aligned with the principles of green chemistry. Nainwal et al. (2019) review the green chemistry approaches to quinoline scaffold design, emphasizing methodologies that minimize the use of hazardous chemicals and conditions. This perspective is crucial for reducing the environmental and health impacts associated with the chemical synthesis of quinoline derivatives. The review highlights the importance of developing non-toxic, environment-friendly methods for designing quinoline scaffolds, aligning with the increasing demand for sustainable chemical processes (Nainwal et al., 2019).

将来の方向性

特性

IUPAC Name |

6-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-2-3-12-4-6-13(7-5-12)18-11-16(19(22)23)15-10-14(20)8-9-17(15)21-18/h4-11H,2-3H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCHHVAJKYZQHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649171 |

Source

|

| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |

CAS RN |

932886-69-6 |

Source

|

| Record name | 6-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)